(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their extensive range of biological activities, including anticancer, antiviral, and antibacterial properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one typically involves the condensation of 2-methylbenzimidazole with appropriate diazonium salts under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 0-5°C to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzimidazole compounds with varied functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
The compound exhibits significant biological activity, making it a candidate for drug development. It has shown potential in inhibiting the growth of certain cancer cell lines and possesses antiviral properties .
Medicine
In medicine, derivatives of this compound are being studied for their potential use as anticancer agents. The presence of the benzimidazole moiety is crucial for its interaction with biological targets .
Industry
Industrially, the compound is used in the synthesis of dyes and pigments due to its stable azo linkage. It also finds applications in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of (Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one involves its interaction with cellular targets such as enzymes and receptors. The benzimidazole moiety allows the compound to bind to specific sites, inhibiting the activity of enzymes involved in cell proliferation and viral replication . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer properties.
5-nitrobenzimidazole: Exhibits antibacterial activity.
2-methylbenzimidazole: Used in the synthesis of various pharmaceuticals.
Uniqueness
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one stands out due to its unique azo linkage, which imparts distinct chemical and biological properties. This linkage enhances the compound’s stability and reactivity, making it a versatile molecule for various applications .
Properties
Molecular Formula |
C13H14N4O2 |
---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
(Z)-4-hydroxy-3-[(2-methyl-3H-benzimidazol-5-yl)diazenyl]pent-3-en-2-one |
InChI |
InChI=1S/C13H14N4O2/c1-7(18)13(8(2)19)17-16-10-4-5-11-12(6-10)15-9(3)14-11/h4-6,18H,1-3H3,(H,14,15)/b13-7-,17-16? |
InChI Key |
DWEZBNJPVUKCDS-IFQGXUADSA-N |
Isomeric SMILES |
CC1=NC2=C(N1)C=C(C=C2)N=N/C(=C(/C)\O)/C(=O)C |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)N=NC(=C(C)O)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.